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molecular formula C15H23NO2 B8594476 4-Benzyl-1-(2,3-dihydroxypropyl)piperidine

4-Benzyl-1-(2,3-dihydroxypropyl)piperidine

Cat. No. B8594476
M. Wt: 249.35 g/mol
InChI Key: LIFIPQVFRVSHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06218404B1

Procedure details

4-Benzyl-1-(2,3-dihydroxypropyl)piperidine. A solution of 4-(4-Benzyl-piperidin-1-yl)-2,2-dimethyl-1,3-dioxolane (0.65 g) in methanolic HBr (1.0 M, 20 mL) was prepared. The solution was stirred at 25° C. for 2 h then was concentrated in vacuo. The resulting crude product was dissolved in water (50 mL), washed with ether (20 mL), made basic with saturated NaHCO3 (20 mL) and extracted with CH2Cl2 (3×30 mL). The crude compound was purified by trituration with EtOAc (5 mL) for 2 h to give the title compound as a colorless solid (0.45 g, 80%): mp 92-94oC; 1H NMR (CDCl3) δ 1.15-1.40 (m, 2H), 1.45-1.65 (m, 1H), 1.64 (bd, J=13.5 Hz, 2H), 1.92 (t, J=11.4 Hz, 1H), 2.20 (t, J=11.4 Hz, 1H), 2.30 (dd, J=3.9 and 12.3 Hz, 1H), 2.45-2.60 (m, 3H), 2.81 (bd, J=11.4 Hz, 1H), 2.98 (bd, J=11.1 Hz, 1H), 3.65-3.85 (m, 2H), 7.14 (d, J=7.2 Hz, 2H), 7.20 (d, J=6.9 Hz, 1H), 7.28 (t, J=7.2 Hz, 2 H; MS (m/z) 249, 232, 218, 188, 91. Anal. Calcd for C15H23NO2: C, 72.25; H, 9.30; N, 5.62. Found C, 72.19; H, 9.43; N, 5.75.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH:15]([OH:18])[CH2:16][OH:17])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>Br>[CH2:1]([CH:8]1[CH2:9][CH2:10][N:11]([CH:14]2[CH2:15][O:18][C:15]([CH3:16])([CH3:14])[O:18]2)[CH2:12][CH2:13]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH2:1]([CH:8]1[CH2:9][CH2:10][N:11]([CH2:14][CH:15]([OH:18])[CH2:16][OH:17])[CH2:12][CH2:13]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1CCN(CC1)CC(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 25° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude product was dissolved in water (50 mL)
WASH
Type
WASH
Details
washed with ether (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×30 mL)
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by trituration with EtOAc (5 mL) for 2 h
Duration
2 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1CCN(CC1)C1OC(OC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1CCN(CC1)CC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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